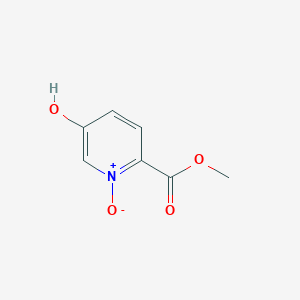

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide

Descripción general

Descripción

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide is a chemical compound with the molecular formula C7H7NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group and a carboxylate ester group attached to the pyridine ring, along with an oxide group at the nitrogen atom. This combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxypyridine-2-carboxylate 1-oxide typically involves the following steps:

Starting Material: The synthesis begins with 5-hydroxypyridine-2-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form Methyl 5-hydroxypyridine-2-carboxylate.

Oxidation: The nitrogen atom in the pyridine ring is oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid to introduce the oxide group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of 5-hydroxypyridine-2-carboxylic acid are esterified using methanol and an acid catalyst in a continuous flow reactor.

Controlled Oxidation: The oxidation step is carefully controlled to ensure complete conversion to the 1-oxide form, often using automated systems to monitor reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The oxide group can be reduced back to the amine using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, in the presence of a base such as pyridine or triethylamine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Methyl 5-hydroxypyridine-2-carboxylate.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Methyl 5-hydroxypyridine-2-carboxylate 1-oxide involves its interaction with various molecular targets:

Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals.

Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Signal Transduction: The compound can affect signal transduction pathways, influencing cellular responses to external stimuli.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-hydroxypyridine-2-carboxylate: Lacks the oxide group, making it less reactive in certain oxidation reactions.

5-Hydroxypyridine-2-carboxylic acid: The parent compound without the ester and oxide groups.

Methyl 5-hydroxy-6-methoxypicolinate: Contains an additional methoxy group, altering its chemical properties.

Uniqueness

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide is unique due to the presence of the oxide group at the nitrogen atom, which imparts distinct reactivity and potential biological activities not observed in its analogs.

Actividad Biológica

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide, a derivative of pyridine, has garnered attention for its potential biological activities. This compound is primarily investigated for its antioxidant , anti-inflammatory , and antimicrobial properties. The following sections detail its mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : The compound acts as an antioxidant by scavenging free radicals, thereby reducing oxidative stress within cells.

- Enzyme Inhibition : It inhibits specific enzymes that are involved in inflammatory pathways, leading to reduced inflammation and associated symptoms .

- Signal Transduction : The compound influences various signal transduction pathways, which can alter cellular responses to external stimuli.

Research Findings

Recent studies have highlighted the biological activities of this compound:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative damage. This activity is particularly relevant in conditions characterized by high oxidative stress, such as neurodegenerative diseases.

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells with IC50 values of approximately 115.67 μM and 118.80 μM, respectively . This suggests its potential use in managing inflammatory disorders.

- Cytotoxicity : Importantly, the compound does not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 μM, indicating a favorable safety profile for therapeutic applications .

Data Table: Biological Activities of this compound

| Biological Activity | Observed Effect | IC50 Values (μM) | Notes |

|---|---|---|---|

| Antioxidant | Scavenges free radicals | N/A | Protects against oxidative stress |

| Anti-inflammatory | Inhibits NO production | 115.67 (RAW264.7) | Potential for treating inflammation |

| 118.80 (BV2) | |||

| Cytotoxicity | Non-cytotoxic | N/A | Safe at tested concentrations |

Case Studies

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress.

- Inflammation Models : In vivo models of inflammation showed that administration of the compound led to a marked reduction in inflammatory markers and improved clinical outcomes in treated subjects compared to controls.

Propiedades

IUPAC Name |

methyl 5-hydroxy-1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(10)6-3-2-5(9)4-8(6)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGBFFYKMMWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=[N+](C=C(C=C1)O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.